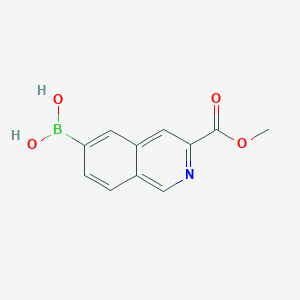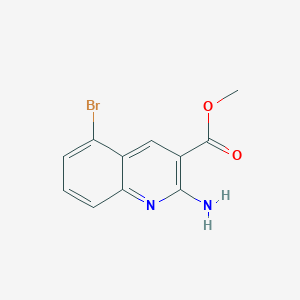![molecular formula C9H8ClNS B13668332 6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
6-Chloro-2,5-dimethylbenzo[d]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2,5-dimethylbenzo[d]thiazole is a heterocyclic aromatic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound includes a benzene ring fused to a thiazole ring, with chlorine and methyl groups as substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,5-dimethylbenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the starting materials would include 2-chloro-4,5-dimethylbenzoyl chloride and thiourea. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial for industrial synthesis.
化学反应分析
Types of Reactions
6-Chloro-2,5-dimethylbenzo[d]thiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The chlorine and methyl groups on the benzene ring can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution at the sulfur atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Halogenation: Formation of 6-bromo-2,5-dimethylbenzo[d]thiazole.
Nitration: Formation of 6-nitro-2,5-dimethylbenzo[d]thiazole.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
科学研究应用
6-Chloro-2,5-dimethylbenzo[d]thiazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-2,5-dimethylbenzo[d]thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
- 6-Bromo-2,5-dimethylbenzo[d]thiazole
- 6-Nitro-2,5-dimethylbenzo[d]thiazole
- 2,5-Dimethylbenzo[d]thiazole
Uniqueness
6-Chloro-2,5-dimethylbenzo[d]thiazole is unique due to the presence of the chlorine substituent, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions. Additionally, the specific substitution pattern on the benzene ring can affect its interaction with biological targets, potentially leading to unique pharmacological properties.
属性
分子式 |
C9H8ClNS |
|---|---|
分子量 |
197.69 g/mol |
IUPAC 名称 |
6-chloro-2,5-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3 |
InChI 键 |
LSFGMUPHWBIISQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1Cl)SC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)

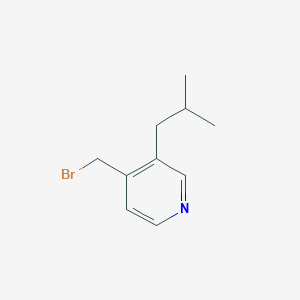
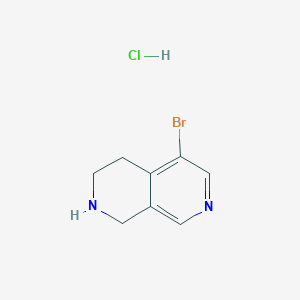
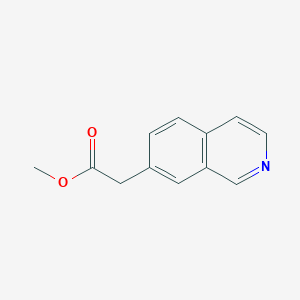
![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
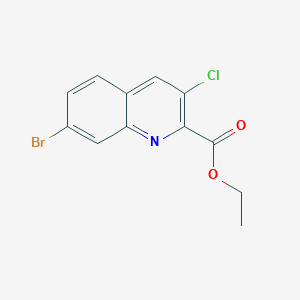

![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13668292.png)
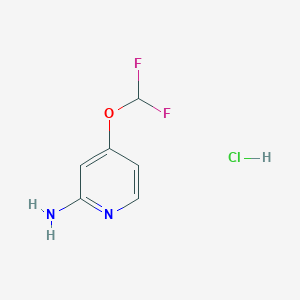
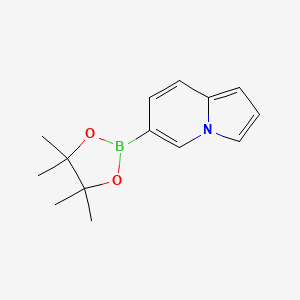
![5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)
